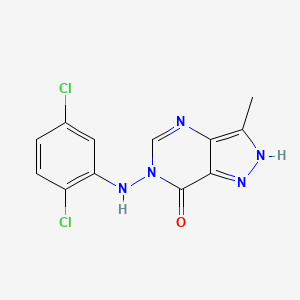
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and β-diketones.
Condensation Reactions: Between aminopyrazoles and carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Employed as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for their potential to inhibit specific enzymes.
Receptor Binding: Investigated for their ability to bind to biological receptors.
Medicine
Drug Development: Explored as potential therapeutic agents for various diseases.
Pharmacokinetics: Analyzed for their absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for their potential use as agrochemicals.
Mecanismo De Acción
The mechanism of action of “7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyrimidines: Other compounds in this class with similar structures.
Aminopyrazoles: Compounds with similar functional groups.
Uniqueness
The uniqueness of “7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” lies in its specific substituents and their impact on its biological activity and chemical properties.
Propiedades
Número CAS |
86831-76-7 |
|---|---|
Fórmula molecular |
C12H9Cl2N5O |
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
6-(2,5-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-4-7(13)2-3-8(9)14/h2-5,18H,1H3,(H,16,17) |
Clave InChI |
YBKBHDJAHWGAKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







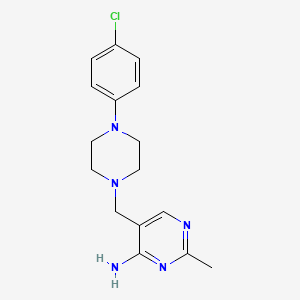


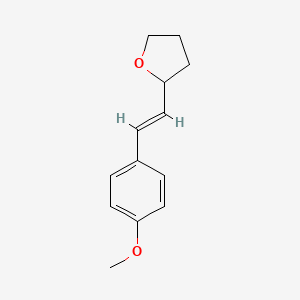
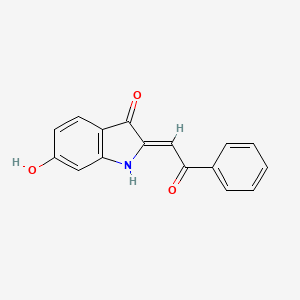
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)

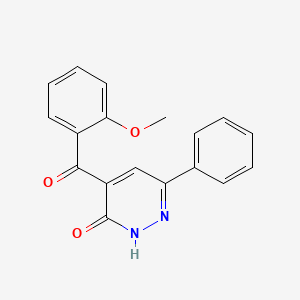
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
